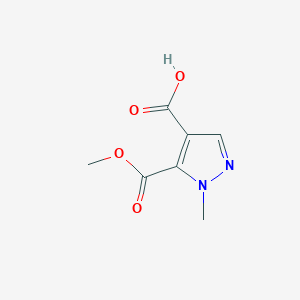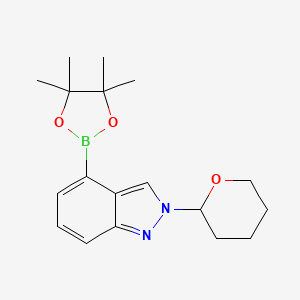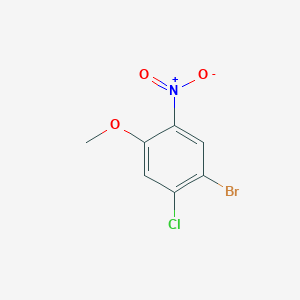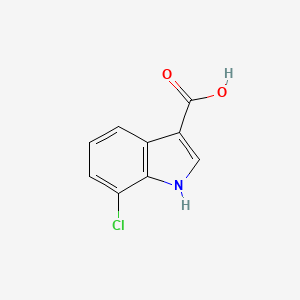
7-氯-1H-吲哚-3-羧酸
描述
7-Chloro-1H-indole-3-carboxylic acid (7-CICA) is a chlorinated indole derivative that has been used in a variety of scientific research applications. It is often used as a reagent in organic synthesis and has been used in a variety of biochemical and physiological studies.
科学研究应用
合成和表征
杂环化合物的单罐合成:报道了一种使用维尔斯迈尔试剂的一罐法合成 3-氯-1H-吲哚-2-甲醛的方法。该方法具有中等的产率,可应用于各种取代的苯甲酸 (Majo & Perumal, 1996)。
合成具有治疗应用的吲哚衍生物:由于其治疗应用,研究一直集中在合成吲哚-2-羧酸衍生物上。例如,一系列 3-[N, N-二烷基氨基(氧代)乙酰基]-1-丙基-1H-吲哚-2-羧酸是由 1-丙基-1H-吲哚-2-羧酸合成的,表明在药理学领域具有潜力 (Raju 等,2015)。
药物设计分子对接研究:已经对 5-氯-1-(1H-吲哚-2-基)-3-甲基-4,5-二氢-1H-吡唑-4-羧酸进行了分子对接研究,以预测与靶蛋白的结合相互作用,表明其在药物发现和设计中的作用 (Reddy 等,2022)。
医药和生物学应用
药理学拮抗剂:衍生物 3-((E)-3-((3-((E)-2-(7-氯喹啉-2-基)乙烯基)苯基)氨基)-3-氧代丙-1-烯-1-基)-7-甲氧基-1H-吲哚-2-羧酸已被识别为新型 CysLT1 拮抗剂,显示出在治疗由 CysLT1 受体介导的疾病方面的潜力 (Chen 等,2016)。
抗菌和抗真菌活性:吲哚-2-羧酸衍生物显示出显着的抗菌和中等的抗真菌活性,表明它们在抗菌疗法中的潜在用途 (Raju 等,2015)。
甘氨酸位点 NMDA 受体拮抗剂:已经合成了 (E)-3-(2-羧基-2-芳基乙烯基)-4,6-二氯-1H-吲哚-2-羧酸等化合物作为强效选择性甘氨酸位点 NMDA 受体拮抗剂,可用于神经学研究和潜在治疗应用 (Baron 等,2005)。
材料科学和电化学
- 电化学应用:研究了羧基取代基位置对聚吲哚衍生物的电沉积、形态和电容性能的影响,揭示了对聚合物纳米线的电化学性质的显着影响。这表明在超级电容器技术中具有潜在应用 (Ma 等,2015)。
安全和危害
作用机制
- Primary Targets : While specific targets for 7-Chloro-1H-indole-3-carboxylic acid are not explicitly mentioned in the literature, we know that indole derivatives often interact with various receptors and enzymes due to their aromatic nature. These interactions can influence cellular processes .
- Downstream Effects : Although specific pathways affected by this compound are not explicitly stated, indole derivatives are known to have diverse biological activities. These include antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects . Therefore, 7-Chloro-1H-indole-3-carboxylic acid likely influences relevant pathways associated with these activities.
Target of Action
Biochemical Pathways
生化分析
Biochemical Properties
7-Chloro-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 7-Chloro-1H-indole-3-carboxylic acid, have been shown to inhibit various enzymes and proteins . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s halogenated nature enhances its binding affinity and specificity towards certain biomolecules, making it a valuable tool in biochemical studies.
Cellular Effects
The effects of 7-Chloro-1H-indole-3-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 7-Chloro-1H-indole-3-carboxylic acid, can induce cell cycle arrest and apoptosis in cancer cells . This compound’s ability to modulate key signaling pathways, such as those involving cyclin-dependent kinases, highlights its potential as a therapeutic agent. Additionally, it can affect the expression of genes involved in cell proliferation and survival, further demonstrating its impact on cellular function.
Molecular Mechanism
The molecular mechanism of action of 7-Chloro-1H-indole-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, indole derivatives have been shown to inhibit protein kinases, which play a critical role in cell signaling and regulation . The binding interactions often involve the halogenated indole ring, which enhances the compound’s affinity for its targets. Additionally, 7-Chloro-1H-indole-3-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-1H-indole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, affecting their long-term efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to 7-Chloro-1H-indole-3-carboxylic acid can lead to changes in cellular function, including alterations in cell cycle progression and apoptosis. These temporal effects highlight the importance of understanding the compound’s stability and degradation pathways.
Dosage Effects in Animal Models
The effects of 7-Chloro-1H-indole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, toxic or adverse effects can occur. These may include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Understanding the dosage-dependent effects of 7-Chloro-1H-indole-3-carboxylic acid is crucial for its safe and effective use in preclinical and clinical studies.
Metabolic Pathways
7-Chloro-1H-indole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 7-Chloro-1H-indole-3-carboxylic acid can affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 7-Chloro-1H-indole-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues or cellular compartments. Understanding the transport and distribution mechanisms of 7-Chloro-1H-indole-3-carboxylic acid is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 7-Chloro-1H-indole-3-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence its localization and subsequent biological effects. Understanding the subcellular localization of 7-Chloro-1H-indole-3-carboxylic acid is important for elucidating its mechanism of action and optimizing its use in therapeutic applications.
属性
IUPAC Name |
7-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJWTBYVXEBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649671 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86153-24-4 | |
| Record name | 7-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86153-24-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)
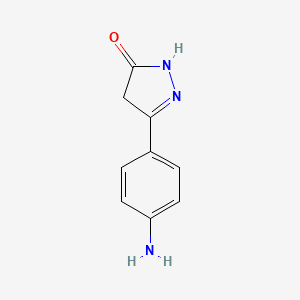
![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)
![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)


